molecular formula C15H19NO8 B3142363 Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate CAS No. 502842-68-4

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate

Cat. No.: B3142363
CAS No.: 502842-68-4
M. Wt: 341.31 g/mol
InChI Key: XFYWYCPMBSLBSV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate is a chemical compound with the molecular formula C15H19NO8 It is a derivative of propanoic acid and contains a benzodioxin ring, which is a bicyclic structure consisting of a benzene ring fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a benzene derivative and a suitable dioxin precursor under acidic or basic conditions.

    Esterification: The ethyl ester group is introduced via esterification reactions, typically using ethanol and an acid catalyst.

    Oxalate Formation: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions (HCl, NaOH) are employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxin ring and amino group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and target.

Comparison with Similar Compounds

Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate can be compared with similar compounds such as:

    Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate: The non-oxalate form of the compound, which lacks the oxalic acid moiety.

    N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-yl)propanoates: Compounds with different substituents on the nitrogen atom, which may exhibit different chemical and biological properties.

    Other Benzodioxin Derivatives: Compounds with variations in the benzodioxin ring structure, which can affect their reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.C2H2O4/c1-2-16-13(15)8-10(14)9-3-4-11-12(7-9)18-6-5-17-11;3-1(4)2(5)6/h3-4,7,10H,2,5-6,8,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYWYCPMBSLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)OCCO2)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate
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Ethyl 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoate oxalate

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